2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
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Overview
Description
2-(1H-Indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a complex organic compound featuring indole moieties, which are significant in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common approach is the reaction of 2-(1H-indol-3-yl)ethanol with 5-bromoindole-3-carboxylic acid under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ethanol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1H-Indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate exerts its effects involves interactions with specific molecular targets and pathways. The bromo-substituted indole moiety may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)ethanol: A related compound with similar indole structure but lacking the bromo-substitution.
5-Bromoindole-3-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness: The presence of the bromo-substituted indole group in 2-(1H-Indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c21-13-5-6-18-15(9-13)16(11-23-18)19(24)20(25)26-8-7-12-10-22-17-4-2-1-3-14(12)17/h1-6,9-11,22-23H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZRFDFJZBLOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCOC(=O)C(=O)C3=CNC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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